Eighteen-annulene, also known as cyclooctadecanonaene, is a highly conjugated organic compound with the chemical formula . It is a member of the annulene family, characterized by a cyclic structure containing alternating double bonds. Eighteen-annulene is particularly notable for its aromatic properties, predicted by Hückel's rule, which states that a molecule is aromatic if it contains π electrons (where for eighteen-annulene). This compound exhibits a unique planar structure that minimizes angle strain and allows for the accommodation of six hydrogen atoms within its interior, contributing to its stability and aromatic character .
Reduction reactions involving eighteen-annulene can yield different anionic forms. For instance, reduction with potassium metal leads to the formation of an anti-aromatic dianion, while further reduction can produce an aromatic tetraanion. These transformations highlight the compound's versatility and the significant changes in electronic structure that occur during these reactions .
The synthesis of eighteen-annulene was first achieved by Franz Sondheimer through a multi-step process involving the Eglinton reaction. The initial step involves the coupling of di-alkyne (1,5-hexadiyne) with copper(II) acetate in pyridine to form a trimer. Subsequent steps include deprotonation using potassium tert-butoxide in tert-butanol and final hydrogenation using a Lindlar catalyst to yield eighteen-annulene . This synthesis route highlights the challenges associated with producing this compound due to its sensitivity to air and moisture.
Eighteen-annulene has garnered interest for its potential applications in various fields:
Recent studies have explored the interactions between eighteen-annulene and various cations, revealing that it can form stable sandwich-like structures with metal cations such as lithium. These interactions are facilitated by π-stacking and C-H···π interactions, indicating potential for designing new materials based on these complexes . The study of these interactions is crucial for understanding how eighteen-annulene can be utilized in supramolecular chemistry.
Eighteen-annulene shares structural similarities with several other annulenes and polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Aromaticity | Unique Features |
|---|---|---|---|
| Benzene | Aromatic | Simplest aromatic compound; fundamental building block | |
| Cyclobutadiene | Anti-aromatic | Known for instability due to anti-aromaticity | |
| Cyclooctatetraene | Anti-aromatic | Non-planar structure; does not satisfy Hückel's rule | |
| Hexadehydroannulene | Weakly aromatic | Intermediate form; less stable than eighteen-annulene | |
| Corannulene | Aromatic | Bowl-shaped structure; unique coordination chemistry |
Eighteen-annulene stands out due to its fully conjugated system that adheres to Hückel's rule while accommodating internal hydrogens without significant steric hindrance. Its larger size compared to simpler annulenes allows for distinct electronic properties and reactivity patterns that are not observed in smaller analogs .
The discovery and synthesis of cyclooctadecanonaene was achieved by Franz Sondheimer and his research group, representing a pivotal moment in the development of annulene chemistry. The original synthetic approach developed by Sondheimer employed a multi-step strategy beginning with the Eglinton reaction, which involved coupling 1,5-hexadiyne with copper(II) acetate in pyridine to produce a trimeric intermediate. This initial coupling reaction was followed by deprotonation and isomerization using potassium tert-butoxide in tert-butanol, and the synthesis was completed through hydrogenation using the Lindlar catalyst to achieve selective reduction of the triple bonds.
The synthetic methodology represented a significant advancement in macrocyclic chemistry, as it successfully addressed the considerable challenges associated with constructing large, strained ring systems while maintaining the conjugated double bond arrangement necessary for aromatic character. The original yields were relatively modest, but subsequent improvements to the synthetic protocol have enhanced the efficiency of the process. Modern synthetic approaches have achieved yields exceeding earlier reported values by a factor of ten, utilizing improved coupling conditions and purification techniques.
The synthesis process involves careful control of reaction conditions to prevent unwanted side reactions, particularly polymerization and degradation pathways that compete with the desired cyclization. The use of high-dilution conditions during the cyclization step has proven crucial for favoring intramolecular ring closure over intermolecular polymerization reactions. Additionally, the selective reduction step requires precise control to avoid over-reduction while ensuring complete conversion of the acetylenic precursor to the target polyene system.
Cyclooctadecanonaene holds exceptional historical significance as the first annulene after benzene to provide experimental confirmation of Hückel's rule for large-ring aromatic systems. The molecule contains eighteen π-electrons, which corresponds to the formula 4n + 2 where n equals 4, thereby satisfying the fundamental requirement for aromatic stabilization according to Hückel's theoretical framework. This experimental validation was particularly important because it extended the applicability of molecular orbital theory to substantially larger ring systems than had previously been demonstrated.
The discovery of aromatic stabilization in cyclooctadecanonaene was historically significant for confirming earlier theoretical predictions based on molecular orbital theory, as simple versions of valence bond theory did not readily explain the 4n + 2 rule. The successful demonstration of aromaticity in this eighteen-membered ring system provided compelling evidence that Hückel's rule could be applied to macrocyclic polyenes, thereby validating the theoretical foundations of aromatic chemistry for large-ring systems.
The compound's aromatic character is definitively established through proton Nuclear Magnetic Resonance spectroscopy, which exhibits characteristic signatures of an aromatic ring current. The twelve exterior hydrogen atoms resonate at 9.25 parts per million, while the six interior hydrogen atoms display a remarkable upfield shift to −2.9 parts per million in tetrahydrofuran-d₈ at −60 degrees Celsius. This dramatic difference in chemical shifts provides unambiguous evidence for the presence of a diatropic ring current, which is a hallmark of aromatic systems.
At elevated temperatures (120 degrees Celsius), the Nuclear Magnetic Resonance spectrum simplifies to show a single signal at 5.45 parts per million, representing the weighted average of the exterior and interior hydrogen signals. This temperature-dependent behavior indicates rapid exchange between exterior and interior hydrogen positions, consistent with the dynamic nature of the ring system while maintaining its overall aromatic character.
Cyclooctadecanonaene belongs to the class of highly conjugated compounds known as annulenes, which are characterized by alternating single and double bonds arranged in a cyclic pattern. The systematic nomenclature reflects its structure as an eighteen-membered ring containing nine formal double bonds in a conjugated arrangement. Within the annulene family, it is designated as eighteen-annulene, indicating its position as the eighteen-membered representative of this important class of aromatic hydrocarbons.
The compound represents a member of the 4n + 2 π-electron annulene series, specifically belonging to the subset containing 6(2p − 1) π-electrons where p is an integer. This classification places it within a special subgroup of annulenes that possess the correct number of atoms for optimum hexagonal symmetry with Carbon-Carbon-Carbon bond angles of 120 degrees, while avoiding severe non-bonded interactions that would destabilize the aromatic system.
The most stable isomer of cyclooctadecanonaene adopts a specific geometric configuration containing six interior hydrogen atoms and twelve exterior hydrogen atoms. The nine formal double bonds are arranged in a cis, trans, trans, cis, trans, trans, cis, trans, trans configuration, which represents the energetically most favorable arrangement for maintaining both aromatic stabilization and minimal steric strain. This particular geometric isomer has been isolated and characterized as a red-brown crystalline solid under appropriate conditions.
Within the broader context of annulene chemistry, cyclooctadecanonaene occupies a unique position as it represents the first successful synthesis of a large-ring aromatic system that exhibits clear aromatic properties without the need for structural modifications or bridging groups. This distinguishes it from smaller annulenes such as ten-annulene and fourteen-annulene, which require specific structural features to achieve aromatic stabilization.
Early theoretical predictions regarding cyclooctadecanonaene were primarily based on Hückel molecular orbital theory, which suggested that an eighteen-membered ring system with eighteen π-electrons should exhibit aromatic character if it could adopt a planar or near-planar conformation. However, significant concerns existed regarding the feasibility of synthesizing such a large ring system while maintaining the structural requirements for aromaticity, particularly the need for a planar conjugated system and the management of steric interactions between interior hydrogen atoms.
Initial theoretical calculations predicted that the compound should possess aromatic stabilization if it could overcome the steric hindrance associated with the six interior hydrogen atoms. The van der Waals interactions between these interior hydrogen atoms were expected to cause significant deviation from planarity, potentially disrupting the π-orbital overlap necessary for aromatic delocalization. However, computational studies suggested that the eighteen-membered ring was large enough to accommodate these interior hydrogen atoms while maintaining sufficient planarity for aromatic character.
Experimental findings have largely confirmed the theoretical predictions regarding aromatic character, though with some important modifications to the expected structural properties. X-ray crystallographic studies have revealed that the molecule adopts a slightly non-planar conformation in the solid state, with the overall structure exhibiting near-hexagonal symmetry but with measurable deviations from perfect planarity. The crystal structure shows bond lengths intermediate between single and double carbon-carbon bonds, with two distinct bond lengths observed: 138.9 picometers for concave edges and 140.7 picometers for convex edges.
These bond length measurements provide strong evidence for significant delocalization throughout the π-system, supporting the theoretical prediction of aromatic character. The observed bond lengths are remarkably close to the carbon-carbon bond length in benzene (140 picometers), indicating a similar degree of π-electron delocalization despite the much larger ring size. The overall resonance energy has been estimated at 37 kilocalories per mole based on enthalpy of hydrogenation measurements, which is approximately equivalent to that of benzene on an absolute scale.
However, when considered on a per-atom basis, cyclooctadecanonaene experiences weaker aromatic stabilization than benzene, as this energy is distributed over eighteen atoms rather than six. This finding aligns with theoretical expectations that larger aromatic systems would exhibit reduced aromatic stabilization per atom while still maintaining overall aromatic character. The experimental reactivity patterns confirm this analysis, as the compound readily undergoes electrophilic addition reactions characteristic of polyenes, while attempts to perform Friedel-Crafts type substitution reactions have been unsuccessful.
Recent theoretical investigations have provided additional insights into the electronic structure of cyclooctadecanonaene, suggesting that the aromatic character may be understood in terms of three completely delocalized π-bonds associated with aromaticity, while the remaining six π-bonds represent conjugated three-center-two-electron bonds on the periphery of the molecule. This analysis provides a more nuanced understanding of the electronic structure and helps explain the observed chemical behavior of the compound.
[18]Annulene, also known by its systematic name cyclooctadecanonaene, is an organic compound with the molecular formula C18H18 [1] [2]. This compound belongs to the class of highly conjugated annulenes, which are monocyclic hydrocarbons containing alternating single and double bonds [1]. The structure consists of an 18-membered carbon ring with 18 hydrogen atoms [2]. The most stable isomer of [18]annulene contains six interior hydrogen atoms and twelve exterior hydrogen atoms, with nine formal double bonds arranged in a specific configuration described as cis,trans,trans,cis,trans,trans,cis,trans,trans [1]. This arrangement allows the molecule to adopt a nearly planar conformation that satisfies Hückel's rule for aromaticity [1] [2].
[18]Annulene has a molecular weight of 234.3 g/mol and appears as a red-brown crystalline solid under standard conditions [1] [2]. The compound is historically significant as it represents the first annulene after benzene ( [6]annulene) to exhibit full aromatic character, containing 4n+2 π electrons (where n = 4) [1]. This property makes it an important model compound for studying aromaticity in larger cyclic systems [1] [3].
[18]Annulene exhibits complex conformational behavior that has been the subject of extensive research [14]. The molecule undergoes an isodynamic conformational process through which the inner and outer protons exchange their chemical environments [14]. This dynamic process becomes evident in nuclear magnetic resonance spectroscopy, where the distinct signals for interior and exterior hydrogens coalesce into a single signal at elevated temperatures [1] [14].
At lower temperatures, the proton nuclear magnetic resonance spectrum of [18]annulene displays two distinct signals: one at approximately 9.25 parts per million for the 12 exterior hydrogen atoms and another at -2.9 parts per million for the 6 interior hydrogen atoms (measured in tetrahydrofuran-d8 at -60°C) [1]. This significant upfield shift of the interior protons is characteristic of aromatic ring current effects [1]. As the temperature increases to around 120°C, these signals merge into a single peak at 5.45 parts per million, indicating rapid exchange between the interior and exterior hydrogen positions [1] [14].
Quantitative studies of this conformational mobility, based on complete nuclear magnetic resonance line shape analysis, have provided insights into the kinetic parameters of this process [14]. The enthalpy and entropy of activation for this conformational change suggest that at least three isodynamic conformers are involved in this process [14]. The conformational flexibility of [18]annulene is a critical factor in understanding its structural properties and aromatic character [3] [14].
X-ray crystallographic studies have been instrumental in elucidating the structural details of [18]annulene [10] [11]. The compound crystallizes in the space group P21/n, as determined by X-ray diffraction analysis of crystals grown from diethyl ether and methanol at -20°C [11]. These studies have provided valuable information about bond lengths, molecular geometry, and packing arrangements in the solid state [10] [11].
The X-ray diffraction data for [18]annulene has evolved over time, with increasingly precise measurements being reported [3] [7]. Early X-ray studies from 1965 showed carbon-carbon bond length variations ranging from 1.3731 to 1.4307 Å, with a maximum difference between adjacent bonds of 0.0515 Å [7]. Subsequent studies in 1995 refined these measurements, reporting bond lengths between 1.3776 and 1.4105 Å with a maximum difference of 0.0329 Å [7]. The most recent X-ray data from 2016 further refined these values, showing bond lengths between 1.3867 and 1.4083 Å with a maximum difference of 0.0215 Å [7] [10].
These crystallographic studies have been crucial in resolving debates about the planarity and bond equalization in [18]annulene [3] [7]. The X-ray data confirms that the molecule adopts a nearly planar conformation in the solid state, with sufficient space in the central cavity to accommodate the six interior hydrogen atoms without significant steric strain [1] [7].
The crystal packing of [18]annulene reveals interesting intermolecular arrangements that influence its solid-state properties [10] [11]. In the crystal lattice, [18]annulene molecules organize in a specific pattern that maximizes favorable interactions while minimizing steric repulsions [10]. The packing arrangement is influenced by both π-π interactions between the aromatic rings and van der Waals forces between the hydrogen atoms [10] [11].
A closer examination of the crystal structure shows that [18]annulene molecules stack in a manner that allows for significant intermolecular interactions [10] [11]. This packing arrangement contributes to the stability of the crystal structure and influences the physical properties of the solid material [10]. The crystal packing of [18]annulene has been compared to that of other aromatic systems, revealing similarities and differences that provide insights into the relationship between molecular structure and crystal packing preferences [11].
Recent crystallographic studies have also investigated derivatives of [18]annulene, such as hexadehydro [18]annulene, which was co-crystallized in a benzene matrix [18]. These studies demonstrate the stabilizing role of intercalated solvent molecules in solid annulenes and provide additional insights into the factors that influence crystal packing in these systems [18].
A particularly noteworthy feature of [18]annulene's crystal structure is its herringbone-like packing arrangement, which has been revealed through detailed X-ray crystallographic analysis [10] [11]. This herringbone pattern is similar to that observed in other aromatic systems such as pentacene, but with a critical difference in the intermolecular distances [11]. [18]Annulene exhibits an unusually close face-to-face stacking distance of only 3.16 Å between adjacent π-surfaces [11]. This distance is significantly shorter than the typical π-stacking distances observed in other aromatic systems, such as the 3.35 Å separation between graphene sheets in graphite, the 3.43 Å layers in TIPS-pentacene crystals, or the 3.46 Å spacing in coronene [11].
The reduced face-to-face distance in [18]annulene indicates particularly strong π-π interactions between the aromatic rings [11]. These interactions play a crucial role in stabilizing the crystal structure and contribute to the physical properties of the solid material [10] [11]. The herringbone arrangement allows for optimal π-stacking while minimizing steric repulsions between adjacent molecules [11].
The π-stacking interactions in [18]annulene are of particular interest because they provide insights into the electronic delocalization and aromatic character of the molecule in the solid state [10] [11]. These interactions also have implications for potential applications of [18]annulene and related compounds in materials science, particularly in the development of organic electronic materials where π-stacking is a critical factor in determining charge transport properties [11].
The analysis of carbon-carbon bond lengths in [18]annulene provides crucial insights into its conjugation patterns and aromatic character [7] [15]. X-ray crystallographic studies have revealed that [18]annulene exhibits some degree of bond length alternation, though less pronounced than in non-aromatic polyenes [7] [15]. This pattern of bond lengths reflects the balance between the tendency toward bond equalization due to aromatic delocalization and the inherent preference for alternating single and double bonds in conjugated systems [15].
Detailed measurements from X-ray diffraction studies show that the carbon-carbon bond lengths in [18]annulene range from approximately 1.39 to 1.41 Å [7] [19]. The difference between the longest and shortest bonds (about 0.02 Å in recent measurements) is smaller than would be expected for a non-aromatic system with localized single and double bonds, but larger than the complete bond equalization observed in benzene [7] [15]. This intermediate degree of bond alternation suggests partial but not complete electronic delocalization around the ring [7] [15].
The bond length pattern in [18]annulene is not uniform around the entire ring but shows variations that correlate with the molecular geometry [7] [15]. The bonds along the concave edges of the ring tend to be shorter (around 1.389 Å) than those along the convex edges (around 1.407 Å) [1] [7]. This pattern reflects the influence of geometric constraints on the electronic structure and highlights the complex interplay between molecular shape and electronic delocalization in determining bond lengths [7] [15].
Computational studies have suggested that the observed bond length pattern in [18]annulene represents a dynamic average of rapidly interconverting conformers rather than a static structure [7] [19]. Calculations indicate that in the gas phase, [18]annulene may have a more pronounced bond alternation (bond length alternation of approximately 0.039 Å at some computational levels) than is observed in the crystal structure [19]. This difference is attributed to crystal packing effects and dynamic averaging in the solid state [7] [19].
Density Functional Theory (DFT) has been extensively applied to model the structure and properties of [18]annulene, providing valuable insights into its conformational preferences and electronic structure [7] [12]. Various DFT functionals have been employed, each with different strengths and limitations in describing the delicate balance of forces that determine the geometry of this aromatic system [7] [12].
Studies have shown that DFT approaches with lower Hartree-Fock exchange contributions generally appear more robust for describing benzenoid structures like [18]annulene [12]. However, these methods may exaggerate the tendency toward planarity and carbon-carbon bond equalization [12]. Functionals such as BLYP and B3LYP tend to favor more delocalized structures with reduced bond length alternation, while functionals with higher exact exchange components, such as BHLYP and KMLYP, predict more pronounced bond alternation [7] [15].
Recent computational investigations have employed more sophisticated DFT approaches to address the challenges in accurately modeling [18]annulene [12] [17]. These include the use of dispersion-corrected functionals that better account for weak intermolecular interactions, which are particularly important for describing crystal packing effects [12]. Additionally, time-dependent DFT methods have been applied to model the electronic excitations and spectroscopic properties of [18]annulene, providing a more complete picture of its electronic structure [12] [17].
The choice of basis set also significantly impacts the results of DFT calculations on [18]annulene [7] [17]. Larger basis sets with polarization and diffuse functions are generally required to accurately describe the π-electron system and obtain reliable geometries and energetics [7] [17]. Computational studies have shown that the predicted structural parameters of [18]annulene converge as the basis set size increases, though the convergence behavior depends on the specific DFT functional used [7] [12].
The comparison between Hartree-Fock (HF) and Density Functional Theory (DFT) results for [18]annulene reveals significant differences that highlight the importance of electron correlation in accurately describing this aromatic system [7] [12]. Hartree-Fock calculations typically predict excessive bond length alternation in [18]annulene, with differences between adjacent bonds as large as 0.139 Å [7]. This overestimation of bond alternation is attributed to the inherent limitations of the HF method, which does not account for dynamic electron correlation effects that tend to equalize bond lengths in conjugated systems [7] [12].
In contrast, DFT methods generally predict less pronounced bond alternation, with the exact degree depending on the specific functional used [7] [12]. Pure DFT functionals like BLYP predict nearly equalized bond lengths, while hybrid functionals with moderate Hartree-Fock exchange components, such as B3LYP, give intermediate results that are often closer to experimental observations [7] [12]. Functionals with higher exact exchange contributions, such as BHLYP and KMLYP, predict bond alternation patterns that are intermediate between pure DFT and HF results [7] [15].
A particularly notable difference between HF and DFT results concerns the predicted symmetry of the [18]annulene structure [7] [12]. HF calculations often favor lower symmetry structures with pronounced bond alternation, while many DFT methods predict higher symmetry conformations with more equalized bond lengths [7] [12]. For example, some DFT functionals predict a D6h symmetric structure for [18]annulene, while HF and high-exchange DFT functionals favor a lower symmetry C2 structure [7] [15].
The most accurate computational results for [18]annulene have been obtained using high-level correlated methods such as coupled-cluster theory [7] [17]. These calculations suggest that the global minimum structure of [18]annulene has C2 symmetry and lies approximately 1.1 kcal/mol below the D6h symmetric structure [12] [17]. This finding indicates that even sophisticated DFT methods may not fully capture the subtle energetic preferences that determine the equilibrium geometry of [18]annulene [7] [17].
Molecular orbital analysis provides valuable insights into the electronic structure and aromatic character of [18]annulene [3] [16]. The π-molecular orbitals of [18]annulene form a set of energy levels that are characteristic of aromatic systems, with a filled set of bonding orbitals that satisfy Hückel's 4n+2 rule (where n = 4, giving 18 π-electrons) [1] [3]. This electronic configuration contributes to the stability and aromatic properties of the molecule [1] [3].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of [18]annulene have been characterized through computational studies [3] [16]. The HOMO is a bonding orbital with 9 nodal planes perpendicular to the molecular plane, while the LUMO is an antibonding orbital with 10 such nodal planes [3] [16]. The HOMO-LUMO gap in [18]annulene is smaller than in benzene but larger than in non-aromatic conjugated systems of similar size, reflecting its intermediate degree of electronic delocalization [3] [16].
Analysis of the electron density distribution derived from molecular orbital calculations reveals the pattern of π-electron delocalization in [18]annulene [3] [16]. The electron density is not uniformly distributed around the ring but shows variations that correlate with the bond length alternation pattern [3] [16]. Regions of higher electron density correspond to shorter carbon-carbon bonds, while regions of lower electron density correspond to longer bonds [3] [16].